molecular formula C14H19ClN2O4 B13649985 H-D-Lys(2-chloro-Z)-OH

H-D-Lys(2-chloro-Z)-OH

Cat. No.: B13649985
M. Wt: 314.76 g/mol
InChI Key: YCQVFPIEKSYHFI-UHFFFAOYSA-N
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Description

H-D-Lys(2-chloro-Z)-OH: is a synthetic derivative of lysine, an essential amino acid. This compound is characterized by the presence of a 2-chloro-Z protecting group on the lysine residue. It is primarily used in peptide synthesis and various biochemical applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of H-D-Lys(2-chloro-Z)-OH typically involves the protection of the lysine amino group with a 2-chloro-Z group. This can be achieved through a series of chemical reactions, including the use of protecting agents and catalysts. The reaction conditions often require controlled temperatures and pH levels to ensure the selective protection of the lysine residue.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using automated peptide synthesizers. These machines can precisely control the addition of reagents and the removal of protecting groups, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: H-D-Lys(2-chloro-Z)-OH can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups on the lysine residue.

    Substitution: The 2-chloro-Z group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve nucleophiles like amines or thiols under basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized lysine derivatives, while substitution reactions can produce various lysine analogs with different functional groups.

Scientific Research Applications

Chemistry: H-D-Lys(2-chloro-Z)-OH is widely used in peptide synthesis as a building block for creating complex peptides and proteins. Its unique protecting group allows for selective deprotection and modification of the lysine residue.

Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate relationships. It serves as a model compound for investigating the role of lysine residues in biological systems.

Medicine: this compound has potential applications in drug development, particularly in the design of peptide-based therapeutics. Its ability to be selectively modified makes it a valuable tool for creating targeted drug delivery systems.

Industry: In the industrial sector, this compound is used in the production of synthetic peptides for various applications, including cosmetics, food additives, and pharmaceuticals.

Mechanism of Action

The mechanism of action of H-D-Lys(2-chloro-Z)-OH involves its interaction with specific molecular targets, such as enzymes and receptors. The 2-chloro-Z protecting group can be selectively removed under specific conditions, allowing the lysine residue to participate in biochemical reactions. This selective deprotection is crucial for the compound’s role in peptide synthesis and modification.

Comparison with Similar Compounds

    H-D-Lys(Z)-OH: A similar compound with a Z protecting group instead of a 2-chloro-Z group.

    H-D-Lys(2,4-dichloro-Z)-OH: A derivative with additional chlorine atoms on the protecting group.

    H-D-Lys(Cl-Z)-OH: Another variant with a different chlorine substitution pattern.

Uniqueness: H-D-Lys(2-chloro-Z)-OH is unique due to its specific 2-chloro-Z protecting group, which offers distinct chemical properties and reactivity compared to other lysine derivatives. This uniqueness makes it particularly valuable in selective peptide synthesis and modification.

Properties

IUPAC Name

2-amino-6-[(2-chlorophenyl)methoxycarbonylamino]hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O4/c15-11-6-2-1-5-10(11)9-21-14(20)17-8-4-3-7-12(16)13(18)19/h1-2,5-6,12H,3-4,7-9,16H2,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCQVFPIEKSYHFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC(=O)NCCCCC(C(=O)O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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